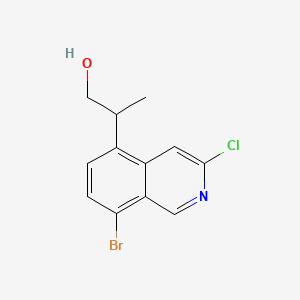
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is an organic compound with a complex structure, featuring both bromine and chlorine atoms attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 8-bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate. This intermediate is then reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol in the presence of potassium carbonate and a palladium catalyst (Pd(dPPf)Cl2) in a mixture of 1,4-dioxane and water at 60°C for 2 hours . The resulting solution is then extracted and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-chloro-β-methyl-5-isoquinolineethanol: This compound has a similar structure but with a methyl group instead of a propanol group.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound features a thiazole ring instead of an isoquinoline ring.
Uniqueness
2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11BrClNO |
|---|---|
Molecular Weight |
300.58 g/mol |
IUPAC Name |
2-(8-bromo-3-chloroisoquinolin-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H11BrClNO/c1-7(6-16)8-2-3-11(13)10-5-15-12(14)4-9(8)10/h2-5,7,16H,6H2,1H3 |
InChI Key |
LHVZVOWFTYUJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C2C=C(N=CC2=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
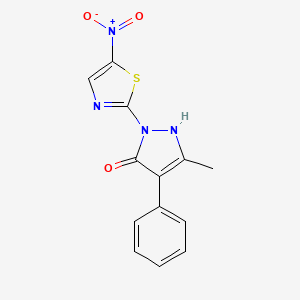
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
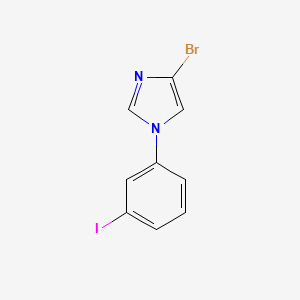
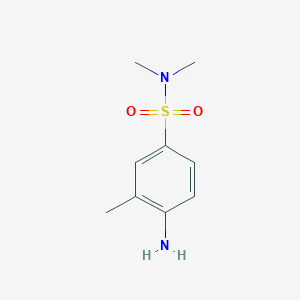
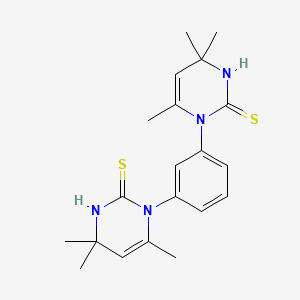
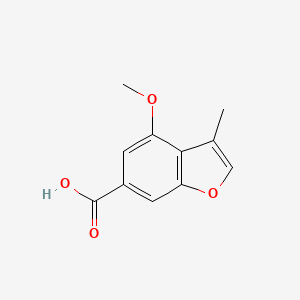

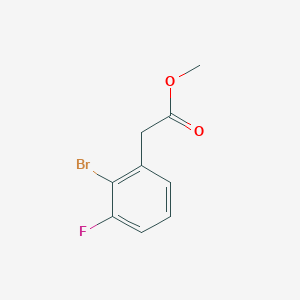
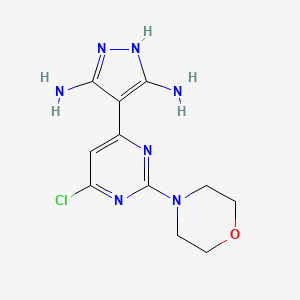
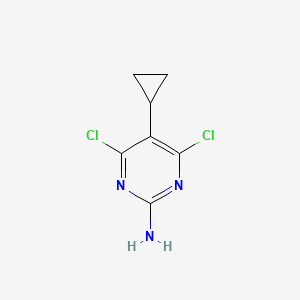
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
